molecular formula C14H19N5O3 B6766944 N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]-1-propan-2-ylpyrazole-3-carboxamide

N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]-1-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B6766944
M. Wt: 305.33 g/mol
InChI Key: HREFFQPBGFIQBK-UHFFFAOYSA-N
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Description

N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]-1-propan-2-ylpyrazole-3-carboxamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, an oxane ring, and a pyrazole ring

Properties

IUPAC Name

N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-10(2)19-6-3-11(17-19)12(20)16-14(4-7-21-8-5-14)13-15-9-22-18-13/h3,6,9-10H,4-5,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREFFQPBGFIQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NC2(CCOCC2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]-1-propan-2-ylpyrazole-3-carboxamide typically involves multi-step reactions. The process begins with the formation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The oxane ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the pyrazole ring via cyclization of hydrazines with 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]-1-propan-2-ylpyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]-1-propan-2-ylpyrazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]-1-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The compound’s effects are mediated through various biochemical pathways, including signal transduction and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]-1-propan-2-ylpyrazole-3-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the oxane ring, in particular, enhances its stability and solubility, making it a valuable compound for various applications .

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